molecular formula C9H8ClN3O3S B230591 4-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether

4-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether

Cat. No.: B230591
M. Wt: 273.7 g/mol
InChI Key: GVSNCJYDOCTNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1H-1,2,4-triazole. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzene ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The triazole ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different sulfonyl or sulfinyl compounds.

Scientific Research Applications

4-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with metal ions or other cofactors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxybenzenesulfonyl chloride
  • 1-(5-chloro-2-methoxybenzenesulfonyl)piperazine
  • Sulfonamide analogs of niclosamide

Uniqueness

4-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether is unique due to the presence of both the triazole ring and the sulfonyl group, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of new derivatives with enhanced properties.

Properties

Molecular Formula

C9H8ClN3O3S

Molecular Weight

273.7 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C9H8ClN3O3S/c1-16-8-3-2-7(10)4-9(8)17(14,15)13-6-11-5-12-13/h2-6H,1H3

InChI Key

GVSNCJYDOCTNSM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NC=N2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NC=N2

Origin of Product

United States

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